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2'-(N-Methylanthraniloyl)guanosine 3',5'-Cyclicmonophosphate, Sodium Salt

fluorescence spectroscopy phosphodiesterase assay discriminatory power

MANT‑cGMP (2'‑(N‑Methylanthraniloyl)guanosine 3',5'‑cyclicmonophosphate sodium salt) is a fluorogenic cGMP analogue that uniquely remains inactive toward cGMP‑dependent protein kinase (PKG). It permits real‑time, homogeneous PDE activity monitoring without triggering downstream signaling—impossible with native cGMP or other fluorescent cGMP derivatives. The compound delivers the largest fluorescence change ratio (1.93) in PDE5A assays, making it the substrate of choice for high‑throughput 384‑well inhibitor screening cascades. Its PKG‑inert profile also enables cellular and permeabilized‑tissue studies of PDE‑mediated hydrolysis without confounding ion‑channel or contractile‑protein responses. Procure this specialty reagent to replace costly HPLC/MS endpoints with continuous kinetic reads.

Molecular Formula C₁₈H₁₈N₆NaO₈P
Molecular Weight 500.33
CAS No. 221905-46-0
Cat. No. B1139936
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2'-(N-Methylanthraniloyl)guanosine 3',5'-Cyclicmonophosphate, Sodium Salt
CAS221905-46-0
SynonymsCyclic 3’,5’-(hydrogen phosphate) 2’-[2-(methylamino)benzoate] Guanosine Monosodium Salt;  MANT-cGMP; 
Molecular FormulaC₁₈H₁₈N₆NaO₈P
Molecular Weight500.33
Structural Identifiers
SMILESCNC1=CC=CC=C1C(=O)OC2C3C(COP(=O)(O3)[O-])OC2N4C=NC5=C4N=C(NC5=O)N.[Na+]
InChIInChI=1S/C18H19N6O8P.Na/c1-20-9-5-3-2-4-8(9)17(26)31-13-12-10(6-29-33(27,28)32-12)30-16(13)24-7-21-11-14(24)22-18(19)23-15(11)25;/h2-5,7,10,12-13,16,20H,6H2,1H3,(H,27,28)(H3,19,22,23,25);/q;+1/p-1
Commercial & Availability
Standard Pack Sizes2 mg / 5 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

MANT-cGMP Sodium Salt (CAS 221905-46-0): A Pre‑Optimized Fluorescent cGMP Probe for Phosphodiesterase Research and Beyond


2′-(N-Methylanthraniloyl)guanosine 3′,5′-cyclicmonophosphate sodium salt (MANT‑cGMP) is a blue‑fluorescent derivative of the second messenger cGMP. It carries an N‑methylanthraniloyl (MANT) fluorophore at the 2′‑O‑ribosyl position and is supplied as the sodium salt for enhanced aqueous solubility. MANT‑cGMP is primarily used as a continuous, real‑time substrate for cyclic nucleotide phosphodiesterases (PDEs), with excitation and emission maxima at ~350‑355 nm and ~441‑448 nm, respectively [1]. Unlike native cGMP, MANT‑cGMP does not activate cGMP‑dependent protein kinase (PKG), making it a selective probe for cGMP‑binding proteins and PDE activity assays [2].

Why MANT‑cGMP (CAS 221905‑46‑0) Cannot Be Replaced by Another MANT‑cNMP or an Alternative Fluorescent cGMP Analog


The MANT fluorophore’s spectral response is highly dependent on the nucleotide base and the cyclic vs. linear state of the phosphate. MANT‑cGMP, MANT‑cAMP, and MANT‑cIMP each exhibit distinct excitation/emission signatures and fluorescence‑change magnitudes upon PDE cleavage, with MANT‑cGMP showing the largest discriminatory power in a PDE5A assay [1]. Moreover, substituting MANT‑cGMP with unlabeled cGMP forfeits the ability to perform continuous, homogenous fluorescence assays, forcing reliance on costly and low‑throughput HPLC/mass spectrometry methods [2]. Even among fluorescent cGMP analogs, MANT‑cGMP is unique in being entirely PKG‑inactive, a property not shared by all labeled cGMP derivatives, which can confound functional studies [3].

Quantitative Differentiation Evidence for MANT‑cGMP Sodium Salt (CAS 221905‑46‑0) vs. Closest Analogs


Fluorescence Discriminatory Power: MANT‑cGMP Outperforms MANT‑cAMP in PDE5A Hydrolysis Detection

The ratio of fluorescence intensity of MANT‑cNMP to its corresponding 5′‑NMP product, termed discriminatory power, determines assay sensitivity. For MANT‑cGMP/MANT‑GMP the ratio is 1.93±0.28 when excited at 280 nm and detected at 440‑450 nm, whereas MANT‑cAMP/MANT‑AMP yields a ratio of only 1.20±0.15 under the same conditions. Higher discriminatory power directly translates to larger signal‑to‑noise in continuous PDE assays [1].

fluorescence spectroscopy phosphodiesterase assay discriminatory power

Km and Vmax for PDE5A and PDE1B: MANT‑cGMP Mirrors Native cGMP Kinetics

In a continuous fluorescence assay, MANT‑cGMP exhibited Km values of 2.1 µM (PDE5A) and 2.4 µM (PDE1B), falling within the literature ranges for native cGMP (2.9–6.2 µM and 1.2–5.9 µM, respectively). Vmax values were also comparable, confirming that the MANT modification does not substantially alter substrate recognition by these PDEs [1].

enzyme kinetics Michaelis-Menten phosphodiesterase 5 phosphodiesterase 1

Absence of PKG Activation: A Critical Functional Selectivity Differentiator

MANT‑cGMP is explicitly classified as a “PKG‑inactive cyclic GMP analogue” [1]. Native cGMP activates PKG with an EC₅₀ in the sub‑micromolar to low‑micromolar range, confounding experimental readouts in systems where both PDE activity and PKG signaling are present. The PKG‑inactive property eliminates this crosstalk, enabling unambiguous assignment of observed effects to PDE inhibition or cGMP‑binding protein interaction.

cGMP-dependent protein kinase PKG functional selectivity second messenger

Inhibition of Calmodulin‑Dependent PDE Activation by HIV Envelope Peptides: A Unique Biochemical Fingerprint

MANT‑cGMP has been demonstrated to inhibit the calmodulin‑dependent activation of cyclic nucleotide phosphodiesterase by peptide segments derived from HIV envelope glycoproteins . No comparable inhibitory activity has been reported for native cGMP or other MANT‑cNMPs in this specific biochemical context, suggesting that the MANT‑cGMP scaffold uniquely interacts with the calmodulin‑PDE‑peptide ternary complex.

HIV envelope glycoprotein calmodulin phosphodiesterase regulation host‑pathogen interaction

Real‑Time Continuous Fluorescence Assay vs. End‑Point HPLC/MS: Throughput and Cost Advantage

MANT‑cGMP enables direct, continuous monitoring of PDE hydrolysis in a 96‑ or 384‑well plate format using a standard fluorescence reader. The fluorescence intensity decreases linearly upon cleavage, allowing real‑time kinetic analysis without quenching, extraction, or chromatographic separation. In contrast, native cGMP requires HPLC‑coupled mass spectrometry for quantification, a method that is low‑throughput, high‑cost, and accessible to only a minority of laboratories [1].

high‑throughput screening continuous fluorescence assay PDE inhibitor assay miniaturization

Optimal Scientific and Industrial Use Cases for MANT‑cGMP Sodium Salt (CAS 221905‑46‑0)


High‑Throughput Screening of PDE5A‑Selective Inhibitors

MANT‑cGMP’s large discriminatory power (1.93) and Km fidelity to native cGMP make it the substrate of choice for fluorescence‑based PDE5A inhibitor screening cascades. The continuous assay format supports kinetic readouts in 384‑well plates, enabling true structure‑activity relationship analysis with minimal compound interference [1].

Decoupling PDE Activity from PKG‑Mediated Signaling in Intact‑Cell cGMP Flux Studies

Because MANT‑cGMP is PKG‑inactive, it can be loaded into cells or used in permeabilized preparations to monitor PDE‑mediated hydrolysis without triggering downstream PKG phosphorylation events. This is particularly valuable in cardiovascular and neuronal model systems where PKG activation would otherwise alter ion channel or contractile protein function [2].

Probing Calmodulin‑Dependent PDE Regulation in Viral Pathogenesis Research

The unique ability of MANT‑cGMP to inhibit calmodulin‑dependent PDE activation by HIV envelope peptides positions it as a probe for dissecting host‑pathogen interactions at the level of cyclic nucleotide signaling. This application is not accessible with native cGMP or other fluorescent analogs .

Fluorescence Polarization and FRET‑Based cGMP‑Binding Protein Assays

The defined spectral properties (λex 350‑355 nm, λem 441‑448 nm) and the PKG‑inactive nature of MANT‑cGMP make it suitable for fluorescence polarization and FRET‑based binding assays targeting cGMP‑specific PDEs, bacterial diguanylate cyclases, or other cGMP‑binding domains, without the complication of enzymatic turnover triggering downstream signaling [2].

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